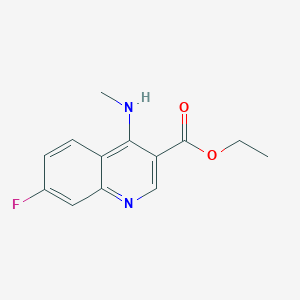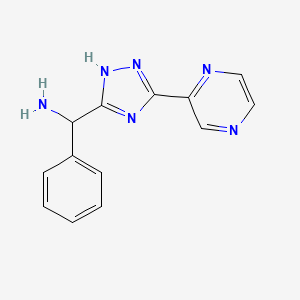
Phenyl(5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl(5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl)methanamine is a heterocyclic compound that features a phenyl group, a pyrazine ring, and a triazole ring. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of multiple nitrogen atoms in its structure makes it a versatile ligand in coordination chemistry and a potential candidate for various biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl)methanamine typically involves the formation of the triazole ring followed by the introduction of the pyrazine and phenyl groups. One common method involves the cyclization of appropriate hydrazine derivatives with nitriles or carboxylic acids under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process typically includes the formation of intermediate compounds, which are then subjected to further reactions to introduce the desired functional groups. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl(5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The presence of multiple nitrogen atoms allows for nucleophilic substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
Phenyl(5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl)methanamine has several scientific research applications:
Mécanisme D'action
The mechanism of action of Phenyl(5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of multiple nitrogen atoms allows for hydrogen bonding and coordination with metal ions, which can influence various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl(pyridin-2-yl)methanamine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds also feature nitrogen-containing heterocycles and exhibit similar biological activities.
5-Amino-pyrazoles: These compounds share the pyrazole ring and have diverse applications in medicinal chemistry.
Uniqueness
Phenyl(5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl)methanamine is unique due to the combination of the pyrazine and triazole rings, which provide distinct electronic and steric properties. This uniqueness enhances its potential as a versatile ligand and a candidate for various biological activities .
Propriétés
Formule moléculaire |
C13H12N6 |
|---|---|
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
phenyl-(3-pyrazin-2-yl-1H-1,2,4-triazol-5-yl)methanamine |
InChI |
InChI=1S/C13H12N6/c14-11(9-4-2-1-3-5-9)13-17-12(18-19-13)10-8-15-6-7-16-10/h1-8,11H,14H2,(H,17,18,19) |
Clé InChI |
REJWDNHMPKLSOW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=NC(=NN2)C3=NC=CN=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


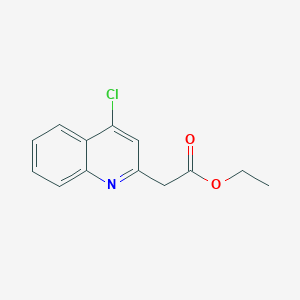
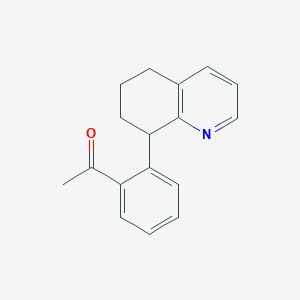
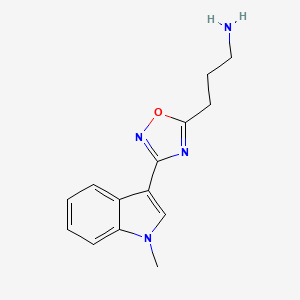


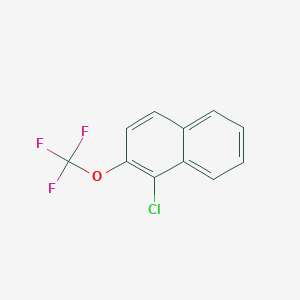
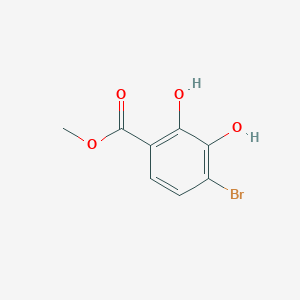

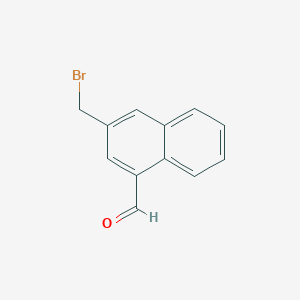
![[1]Benzothieno[3,2-b]quinolin-11(5H)-one](/img/structure/B15066420.png)

![7-Methyl-4-oxo-4H-pyrimido[2,1-A]isoquinoline-3-carboxylic acid](/img/structure/B15066428.png)

